molecular formula C9H7ClN2O B2654151 7-Amino-4-chloro-1(2H)-isoquinolinone CAS No. 1036390-32-5

7-Amino-4-chloro-1(2H)-isoquinolinone

Cat. No.: B2654151
CAS No.: 1036390-32-5
M. Wt: 194.62
InChI Key: VATFTKTWQDTWBD-UHFFFAOYSA-N
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Description

7-Amino-4-chloro-1(2H)-isoquinolinone is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. As a derivative of the isoquinolinone family, it presents a privileged structure for developing novel bioactive molecules . Compounds based on this core structure are frequently investigated for their potential to interact with key enzymatic targets. For instance, structurally related 6- and 7-amino isoquinoline compounds have been described in scientific literature for their potential applications in treating neurodegenerative diseases and glaucoma, highlighting the therapeutic relevance of this chemical class . Furthermore, recent studies on quinoline derivatives, which share a similar heteroaromatic framework, have shown them to be potent and selective inhibitors of phosphodiesterase type 5 (PDE5) . These inhibitors can modulate intracellular cGMP levels and have demonstrated promise in preclinical research for rescuing synaptic and memory defects, suggesting potential applications in neurological condition research . The specific substitution pattern of the 7-amino and 4-chloro groups on the isoquinolinone core provides a versatile platform for chemical diversification, allowing researchers to explore structure-activity relationships and optimize properties for specific biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-4-chloro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-8-4-12-9(13)7-3-5(11)1-2-6(7)8/h1-4H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATFTKTWQDTWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Amino 4 Chloro 1 2h Isoquinolinone and Its Functionalized Analogues

Retrosynthetic Analysis of the 7-Amino-4-chloro-1(2H)-isoquinolinone Core

A retrosynthetic analysis of the this compound molecule reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections focus on the formation of the isoquinolinone ring system.

One common approach involves disconnecting the C4-C4a and N2-C1 bonds, which points towards a strategy involving a substituted benzamide (B126) and a two-carbon synthon. This is the basis for many modern annulation reactions. Another key disconnection can be made at the C4a-C5 and N2-C3 bonds, which is characteristic of classical isoquinoline (B145761) syntheses that involve the cyclization of a phenethylamine (B48288) derivative. Finally, disconnection of the N2-C1 and C3-C4 bonds suggests a pathway starting from a substituted phenylacetic acid derivative. The presence of the amino and chloro substituents on the benzene (B151609) ring will significantly influence the choice of starting materials and the feasibility of each synthetic route due to their electronic effects on the aromatic ring's reactivity.

Retrosynthetic analysis of this compound
Figure 1: Key retrosynthetic disconnections for the this compound core.

Classical and Established Routes for Isoquinolinone Ring Construction

Several classical named reactions have been fundamental in the synthesis of the isoquinoline and isoquinolinone skeletons. Their application to the synthesis of this compound would require appropriately substituted starting materials.

Bischler-Napieralski Cyclization and its Variants

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines or isoquinolinones. researchgate.netorganic-chemistry.orgwikipedia.org The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). researchgate.netorganic-chemistry.org

For the synthesis of the target molecule, a potential starting material would be N-[2-(4-amino-2-chlorophenyl)ethyl]formamide. The electron-donating amino group at the para-position to the cyclization site would facilitate the electrophilic aromatic substitution, while the chloro group's electron-withdrawing nature might present a challenge. The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes intramolecular cyclization. researchgate.net Subsequent oxidation of the resulting 7-amino-4-chloro-3,4-dihydroisoquinoline would yield the desired isoquinolinone. A milder, modified Bischler-Napieralski procedure using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and 2-chloropyridine (B119429) has been shown to be effective for a broad range of substrates, including those with halogen substituents. researchgate.net

Table 1: Key Features of the Bischler-Napieralski Reaction

FeatureDescription
Starting Material β-arylethylamide
Reagents Dehydrating agents (e.g., POCl₃, P₂O₅, Tf₂O) researchgate.netorganic-chemistry.org
Intermediate 3,4-dihydroisoquinoline
Key Step Intramolecular electrophilic aromatic substitution
Applicability Favored by electron-donating groups on the aromatic ring wikipedia.org

Pictet-Spengler Reaction in Isoquinolinone Synthesis

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. numberanalytics.comwikipedia.orgyoutube.com To adapt this reaction for isoquinolinone synthesis, a β-arylethylamine could be reacted with a glyoxylic acid derivative, which upon cyclization and subsequent oxidation would yield the desired lactam.

Specifically, for the target molecule, 2-(4-amino-2-chlorophenyl)ethylamine would be the required starting material. The reaction with glyoxylic acid would form an iminium ion intermediate, which would then undergo electrophilic attack on the electron-rich aromatic ring. The amino group would activate the ring towards this cyclization. The resulting tetrahydroisoquinoline-1-carboxylic acid could then be oxidized to the desired this compound. The reaction conditions are typically acidic, and the choice of acid can influence the reaction's success, especially with substituted anilines. wikipedia.org

Pomeranz-Fritsch Reaction and Modifications

The Pomeranz-Fritsch reaction provides a route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.orgchemistry-reaction.com This reaction typically involves the condensation of a benzaldehyde (B42025) with an aminoacetaldehyde dialkyl acetal, followed by cyclization in the presence of a strong acid. chemistry-reaction.comorganic-chemistry.org

To apply this to the synthesis of this compound, a modified approach would be necessary, likely starting from a substituted benzaldehyde and a glycine (B1666218) derivative. For instance, 4-amino-2-chlorobenzaldehyde (B1273502) could be condensed with an N-protected aminoacetaldehyde acetal. After cyclization and aromatization, subsequent steps would be required to introduce the carbonyl group at the C1 position. A significant limitation of the standard Pomeranz-Fritsch reaction is that it does not directly yield 1(2H)-isoquinolinones and often provides poor yields with substituted benzaldehydes. numberanalytics.com

Modern and Transition-Metal Catalyzed Approaches for this compound Assembly

Modern synthetic methods, particularly those employing transition-metal catalysis, offer highly efficient and modular routes to substituted isoquinolinones. These methods often proceed with high atom economy and functional group tolerance.

Annulation Reactions for Isoquinolinone Formation

Transition-metal-catalyzed annulation reactions have emerged as a powerful tool for the construction of isoquinolinone scaffolds. mdpi.com These reactions typically involve the coupling of a benzamide derivative with a two-carbon component, such as an alkyne, in the presence of a metal catalyst. mdpi.comresearchgate.net

Rhodium-catalyzed C-H activation and annulation of benzamides with alkynes is a prominent method for synthesizing isoquinolones. organic-chemistry.orgrsc.orgnih.govnih.govacs.org For the synthesis of this compound, a plausible starting material would be 4-amino-2-chlorobenzamide. The amide's nitrogen atom can act as a directing group to facilitate the ortho-C-H activation by the rhodium catalyst. Subsequent annulation with an alkyne, such as acetylene (B1199291) gas or a synthetic equivalent, would construct the isoquinolinone ring. The regioselectivity of the alkyne insertion can be influenced by the substituents on both the benzamide and the alkyne. du.edu

Copper-catalyzed annulation reactions also provide an effective means to synthesize isoquinolinones. researchgate.net These reactions can proceed through various mechanisms, including the coupling of 2-halobenzamides with ketones or the domino reaction of terminal alkynes, 2-bromoaryl aldehydes, and acetamide. acs.org A potential route to the target molecule could involve the copper-catalyzed coupling of a 2,4-dihalobenzamide with a suitable enolate, followed by intramolecular cyclization. The presence of the amino group would likely require protection during these transformations.

Table 2: Overview of Modern Annulation Strategies for Isoquinolone Synthesis

Catalyst SystemStarting MaterialsKey Features
Rhodium(III) Benzamide, AlkyneC-H activation, high atom economy, good functional group tolerance organic-chemistry.orgrsc.orgnih.gov
Copper(I/II) 2-Halobenzamide, Ketone/AlkyneDomino reactions, use of readily available starting materials researchgate.netacs.org
Palladium Benzamide, AlkyneOxidative annulation, can be performed with heterogeneous catalysts researchgate.net
Cobalt Benzamide, AlkyneC-H activation, effective for fluoroalkylated alkynes nih.gov

C-H Activation Strategies in Isoquinolinone Synthesis

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of isoquinolinone scaffolds. researchgate.netrsc.org This approach avoids the need for pre-functionalized starting materials, proceeding via the direct functionalization of otherwise inert C-H bonds. Rhodium(III)-catalyzed reactions have been particularly prominent in this area. documentsdelivered.comacs.org

A common strategy involves the Rh(III)-catalyzed coupling of benzamides or related precursors with unsaturated partners like alkynes or cyclopropenes. nih.gov In this process, a directing group on the benzamide, often a hydroxamate or a similar N-substituted functionality, coordinates to the rhodium catalyst and directs the C-H activation to the ortho-position of the benzene ring. This forms a rhodacycle intermediate, which then undergoes migratory insertion with an alkyne. Subsequent reductive elimination and cyclization yield the 3,4-disubstituted 1(2H)-isoquinolinone core. nih.govresearchgate.net

For instance, the coupling of O-pivaloyl benzhydroxamic acids with 3,3-disubstituted cyclopropenes has been shown to produce 4-substituted isoquinolones. nih.gov Similarly, the annulation of benzoylhydrazines with alkynes, utilizing an internally oxidizing directing group strategy, also leads to the formation of isoquinolones. rsc.org These methods provide a general framework that could be adapted for the synthesis of precursors to this compound by starting with appropriately substituted benzamides (e.g., a 3-amino or 3-nitro substituted benzamide derivative).

Table 1: Examples of Rh(III)-Catalyzed Isoquinolinone Synthesis via C-H Activation This table presents generalized reaction conditions based on published methodologies.

Starting MaterialsCoupling PartnerCatalyst SystemGeneral ProductReference
O-Pivaloyl benzhydroxamic acids3,3-disubstituted cyclopropenes[RhCpCl2]2, CsOAc4-Substituted Isoquinolones nih.gov
BenzoylhydrazinesAlkynes[RhCpCl2]2, AgSbF63,4-Disubstituted Isoquinolones rsc.org
N-MethoxybenzamidesInternal Alkynes[RhCp*Cl2]2, CsOAc3,4-Disubstituted Isoquinolones researchgate.net

Multicomponent Reactions (MCRs) Towards this compound Scaffolds

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product containing the structural features of all starting materials, offer a highly efficient pathway to complex molecular scaffolds. beilstein-journals.orgresearchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for generating diversity in drug discovery. nih.govwikipedia.orgbeilstein-journals.org

While no direct MCR synthesis of this compound has been specifically reported, the logic of MCRs can be applied to design a potential route. The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yields an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The Ugi four-component reaction extends this by including a primary amine, leading to an α-acylamino amide product. beilstein-journals.org

A hypothetical approach could involve a modified Ugi or Passerini reaction utilizing a 2-formylbenzoic acid derivative bearing the required substituents (or their precursors). For example, reacting 4-chloro-2-formyl-5-nitrobenzoic acid with an amine, a carbonyl compound, and an isocyanide could generate a complex adduct that, upon subsequent cyclization and reduction of the nitro group, would yield the desired this compound scaffold.

Another relevant MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction, which combines an aldehyde, an isocyanide, and an aminopyridine to form imidazo[1,2-a]pyridines. beilstein-journals.orgresearchgate.net This reaction has been used as an entry point for more complex fused isoquinolinone systems through subsequent intramolecular Diels-Alder reactions, demonstrating the power of MCR-initiated reaction sequences for building complex heterocyclic systems. researchgate.net

Table 2: Key Multicomponent Reactions and Their Potential Application This table outlines the components of major MCRs and a hypothetical strategy for their use in synthesizing the target scaffold.

ReactionComponentsCore ProductHypothetical Strategy for Target ScaffoldReference
Passerini ReactionCarboxylic Acid, Carbonyl, Isocyanideα-Acyloxy AmideUse of a substituted 2-formylbenzoic acid, followed by intramolecular cyclization. wikipedia.orgorganic-chemistry.org
Ugi ReactionCarboxylic Acid, Carbonyl, Isocyanide, Amineα-Acylamino AmideUse of a substituted 2-formylbenzoic acid, followed by intramolecular cyclization. beilstein-journals.org
Groebke–Blackburn–Bienaymé (GBB)Aldehyde, Isocyanide, AminoazineFused Imidazo-heterocycleCould serve as a starting point for subsequent annulation reactions to build the isoquinolinone ring. beilstein-journals.orgresearchgate.net

Strategic Introduction and Interconversion of Amino and Chloro Substituents

The introduction of an amino group at the C-7 position of the isoquinolinone ring is most commonly achieved through the reduction of a corresponding 7-nitroisoquinolinone precursor. The nitration of the benzene portion of the isoquinoline ring system typically occurs at the C-5 and C-8 positions under acidic conditions. iust.ac.ir However, directing effects of substituents already present on the ring can influence the regioselectivity. A synthetic strategy that builds the isoquinolinone from a pre-nitrated starting material (e.g., a 4-nitro-substituted homophthalic acid derivative) is often more reliable. Once the 7-nitroisoquinolinone is formed, it can be readily reduced to the 7-amino derivative using standard reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. rsc.org

An alternative modern approach is the direct amination of a C-H bond, although this is less common for the C-7 position. More established methods include nucleophilic aromatic substitution (SNAr) on a 7-halo-1(2H)-isoquinolinone using an amine nucleophile, often catalyzed by copper or palladium complexes (e.g., Buchwald-Hartwig amination). Another strategy is the vicarious nucleophilic substitution (VNS) of hydrogen, which has been successfully applied to nitroquinoline derivatives, showing a preference for substitution at the C-7 position with bulky nucleophiles. mdpi.com

The C-4 position of the 1(2H)-isoquinolinone ring is part of the pyridinone moiety and is susceptible to electrophilic attack under certain conditions, although it is generally less reactive than the benzene ring. Direct chlorination can be challenging and may lack regioselectivity.

A more controlled method involves the condensation of lithiated o-tolualdehyde imines with nitriles, which generates an eneamido anion intermediate. This intermediate can be trapped in situ with an electrophilic chlorine source, such as hexachloroethane, to directly install a chlorine atom at the C-4 position during the ring-forming step. nih.govharvard.edu

Alternatively, a pre-formed 1(2H)-isoquinolinone can be chlorinated. N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of various heterocyclic systems. wikipedia.orgresearchgate.net The reaction can be performed in various solvents, sometimes with an acid catalyst to enhance the electrophilicity of the chlorine. organic-chemistry.orgisca.me The reactivity and regioselectivity of the chlorination depend on the specific substrate and reaction conditions. For isoquinolinones, the C-4 position can be targeted, sometimes facilitated by the electronic nature of other substituents on the ring. researchgate.net

Chemical Reactivity, Functionalization, and Derivatization Strategies of 7 Amino 4 Chloro 1 2h Isoquinolinone

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Chloro Position

The chloro group at the C-4 position of the isoquinolinone ring is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing effect of the adjacent carbonyl group (C-1) and the ring nitrogen, which stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. researchgate.net This activation facilitates the displacement of the chloride ion by a variety of nucleophiles.

The displacement of the C-4 chloro atom by nitrogen nucleophiles is a widely utilized strategy for synthesizing novel 4-aminoisoquinolinone derivatives. This reaction can be performed with a broad range of primary and secondary amines, including aliphatic, alicyclic, and aromatic amines. Research on analogous 4-chloroquinoline (B167314) systems demonstrates that these reactions can be carried out under thermal conditions, often at elevated temperatures, or assisted by microwave irradiation to reduce reaction times and improve yields. researchgate.net For instance, the reaction of 4-chloro-2-methylquinoline (B1666326) with various amines has been successfully achieved under microwave-assisted organic synthesis (MAOS) conditions, yielding products in the range of 55-89%. researchgate.net

While direct hydrolysis of the C-4 chloro group to a hydroxyl group via SNAr is mechanistically feasible, it often requires harsh conditions, such as treatment with strong bases at high temperatures. In many synthetic contexts, the analogous 4-hydroxyisoquinolinone is more commonly prepared through alternative synthetic routes, such as cyclization of appropriate precursors, rather than by direct substitution of the chloro-derivative. However, the conversion of a 4-chloroquinolin-2(1H)-one to its corresponding 4-hydroxy derivative has been demonstrated by refluxing in dilute dichloroacetic acid, indicating that hydrolysis is achievable under acidic conditions as well.

Table 1: Examples of Amination Reactions on Analogous 4-Chloro-Heterocycles

SubstrateNucleophileConditionsProductYield (%)
4-Chloro-2-methylquinolineVarious Aminesp-TsOH, 120°C, Microwave4-Amino-2-methylquinoline derivatives55-89
4-Chloro-2-arylquinolinesAmide SolventsReflux, Overnight4-Amino-2-arylquinoline derivativesModerate to Good
4-Chloro-8-methylquinolin-2(1H)-oneHydrazine (B178648) Hydrate (B1144303)Ethanol, Reflux4-Hydrazino-8-methylquinolin-2(1H)-one85

The C-4 position readily reacts with sulfur-based nucleophiles. Thiolation can be achieved using reagents like thiourea (B124793) followed by hydrolysis, or directly with thiols, such as thiophenol, in the presence of a base. These reactions lead to the formation of 4-thioisoquinolinone derivatives, which can exist in a thiol-thione tautomeric equilibrium. Studies on 4-chloro-8-methylquinolin-2(1H)-one have shown that reaction with thiourea in refluxing dimethylformamide (DMF) successfully yields the corresponding 4-sulfanyl derivative. acsgcipr.org

Other nucleophiles have also been successfully employed to displace the C-4 chloro group. For example, reaction with sodium azide (B81097) introduces the azido (B1232118) functionality, a versatile group that can be further transformed, for instance, into an amine via reduction or used in cycloaddition reactions. mdpi.com Similarly, hydrazination using hydrazine hydrate is an efficient method to produce 4-hydrazinoisoquinolinones. acsgcipr.org

Electrophilic Aromatic Substitution Reactions on the Isoquinolinone Ring System

Electrophilic aromatic substitution (EAS) on the 7-amino-4-chloro-1(2H)-isoquinolinone scaffold is governed by the directing effects of the existing substituents. The 7-amino group is a powerful activating group and is ortho-, para-directing. nih.gov Conversely, the chloro group is deactivating yet ortho-, para-directing, while the lactam carbonyl group deactivates the ring. The strongest activating group, the amino group at C-7, will therefore dictate the position of substitution.

The positions ortho (C-6) and para (C-8) to the amino group are the most electronically activated sites for electrophilic attack. Of these, the C-8 position may be sterically hindered by the peri-interaction with the C-1 carbonyl group. Therefore, electrophilic substitution is most likely to occur at the C-6 position. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄). While specific literature on the electrophilic substitution of this compound is scarce, the principles of EAS strongly predict regioselective functionalization at the C-6 position. iust.ac.ir

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated this compound

The chloro group at the C-4 position, while susceptible to SNAr, can also serve as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction is a highly effective method for creating C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester. wikipedia.orgfishersci.co.uk The C-4 chloro atom of the isoquinolinone can be coupled with a wide variety of aryl and heteroaryl boronic acids. This reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org

The reactivity of aryl chlorides in Suzuki couplings can be lower than that of bromides or iodides, often requiring more active catalyst systems. nih.gov Modern catalyst systems, utilizing electron-rich, bulky phosphine ligands (e.g., tricyclohexylphosphine, SPhos, XPhos) or N-heterocyclic carbenes (NHCs), have been developed to efficiently couple unreactive aryl chlorides. nih.gov This reaction provides a direct route to 4-aryl- and 4-heteroaryl-7-amino-1(2H)-isoquinolinone derivatives, which are valuable structures in medicinal chemistry.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

ComponentExamples
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligand PPh₃, PCy₃, SPhos, XPhos, DavePhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃
Solvent Toluene, Dioxane, DMF, Water/Organic mixtures
Boron Reagent Aryl/Heteroaryl boronic acids, Boronate esters

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. organic-chemistry.orgorganic-chemistry.org This reaction offers a complementary and often milder alternative to classical SNAr amination, significantly expanding the scope of accessible amines that can be coupled. It is particularly useful when the nucleophilicity of the amine is low or when the SNAr reaction is sluggish. acsgcipr.org

The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being commonly employed. This methodology allows for the synthesis of a diverse array of N-substituted 7-amino-1(2H)-isoquinolinone derivatives under relatively mild conditions. organic-chemistry.orgthieme-connect.de

Sonogashira Coupling and Other Sp2-C Coupling Reactions

The chlorine atom at the C-4 position of the this compound ring is strategically located on an sp2-hybridized carbon, making it a suitable electrophilic partner for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental for creating new carbon-carbon bonds, enabling the introduction of a wide range of substituents at this position.

The Sonogashira coupling , which forms a C(sp2)-C(sp) bond, is a powerful tool for introducing alkynyl groups. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple the aryl halide with a terminal alkyne. While specific examples detailing the Sonogashira coupling of this compound are not extensively documented in readily available literature, the general applicability of this reaction to chloro-N-heterocycles is well-established. The reaction conditions would likely require careful optimization of the palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), copper salt (e.g., CuI), base (e.g., triethylamine (B128534) or diisopropylethylamine), and solvent to achieve high yields and avoid potential side reactions involving the amino group.

Other significant Sp2-C coupling reactions applicable to this scaffold include the Heck reaction for introducing alkenyl substituents and the Suzuki coupling for arylation or vinylation using boronic acids or their esters. The success of these reactions on the this compound substrate would depend on selecting appropriate catalytic systems that are compatible with the molecule's functional groups. For instance, the amino group might require protection or the use of specific ligand systems to prevent catalyst inhibition.

Table 1: Representative Palladium-Catalyzed Coupling Reactions for Chloro-N-Heterocycles This table is illustrative of typical conditions used for related substrates, as specific data for this compound is not widely reported.

Reaction TypeCoupling PartnerTypical Catalyst SystemTypical BaseResulting C-4 Substituent
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuITriethylamine (TEA)Alkynyl (-C≡C-R)
HeckAlkene (CH₂=CHR)Pd(OAc)₂, P(o-tolyl)₃Triethylamine (TEA)Alkenyl (-CH=CHR)
SuzukiBoronic Acid (R-B(OH)₂)Pd(PPh₃)₄Na₂CO₃ or K₃PO₄Aryl or Vinyl (-R)

Reactions Involving the Amino Group at C-7 (e.g., Acylation, Diazotization)

The primary amino group at the C-7 position is a key functional handle for a different set of transformations, allowing for the extension of the molecular framework or the introduction of new functionalities.

Acylation: The nucleophilic amino group readily undergoes acylation upon reaction with acylating agents such as acyl chlorides or anhydrides. This reaction converts the amino group into an amide, which can alter the electronic properties of the ring system and serve as a protecting group. For instance, reaction with acetyl chloride in the presence of a base would yield 7-acetamido-4-chloro-1(2H)-isoquinolinone. In substrates with multiple nucleophilic sites, such as hydroxyamino acids, chemoselective acylation can often be achieved under acidic conditions where the amino group is protonated and thus deactivated towards acylation, allowing other nucleophiles to react preferentially nih.gov.

Diazotization: The C-7 amino group can be converted into a diazonium salt by treatment with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. Diazonium salts are highly versatile synthetic intermediates. Although potentially unstable, they can be used immediately in subsequent reactions mdpi.com.

Key transformations of the resulting diazonium salt include:

Sandmeyer Reactions: Replacement of the diazonium group with halides (–Cl, –Br) or cyanide (–CN) using the corresponding copper(I) salt.

Schiemann Reaction: Conversion to a fluoro derivative using fluoroboric acid (HBF₄).

Hydrolysis: Replacement of the diazonium group with a hydroxyl group (–OH) by heating in an aqueous acidic solution.

These reactions provide a pathway to a wide array of 7-substituted-4-chloro-1(2H)-isoquinolinones that would be difficult to access through direct substitution methods. The successful diazotization of amino-substituted heterocycles is a well-established synthetic strategy nih.gov.

Heterocyclic Annulation and Fusion Reactions Utilizing the this compound Scaffold

The bifunctional nature of this compound, possessing both an amino group and a reactive lactam system, makes it an excellent candidate for constructing polycyclic fused heterocyclic systems. Annulation reactions can involve the formation of a new ring fused to the isoquinolinone core.

One common strategy involves utilizing the aromatic amino group as a nucleophile in a reaction sequence with a bifunctional electrophile. For example, condensation of the C-7 amino group with a β-ketoester could be followed by an intramolecular cyclization (e.g., a Gould-Jacobs reaction) onto the C-6 or C-8 position of the isoquinolinone ring to form a new fused pyridine (B92270) ring, leading to a polycyclic system.

Alternatively, the inherent reactivity of both the amino group and the endocyclic secondary amine of the isoquinolinone core can be exploited. Following derivatization of the C-7 amino group, intramolecular cyclization strategies can be employed. Acid-catalyzed cyclization is a known method for creating fused systems from amino-substituted heterocycles by reacting them with carbonyl compounds researchgate.net. The synthesis of triazino-, triazepino-, and triazocinoquinazolinones from 3-aminoquinazolinone derivatives provides a conceptual model for how the 7-aminoisoquinolinone scaffold could be elaborated into more complex, fused polycyclic structures nih.gov. Such reactions build upon the existing heterocyclic frame to generate novel compounds with potentially interesting biological or material properties.

Table 2: Potential Annulation Strategies for this compound

Reagent TypePotential ReactionFused Ring System
β-Dicarbonyl CompoundCondensation-Cyclization (e.g., Skraup, Gould-Jacobs)Fused Pyridine or Pyridinone
α,β-Unsaturated KetoneMichael Addition-CyclizationFused Dihydropyridine
α-HaloketoneHantzsch-type SynthesisFused Imidazole or Thiazole (with thiourea)

Advanced Spectroscopic and Analytical Characterization for Novel 7 Amino 4 Chloro 1 2h Isoquinolinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, providing detailed information about the chemical environment of individual atoms. jchps.comomicsonline.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural assignment of 7-Amino-4-chloro-1(2H)-isoquinolinone derivatives. emerypharma.com

1H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a typical this compound scaffold, distinct signals are expected for the aromatic protons, the amine (-NH2) proton, and the lactam N-H proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents (amino and chloro groups) and the heterocyclic ring system. Spin-spin coupling between adjacent protons reveals connectivity information, which is crucial for assigning protons to specific positions on the isoquinolinone core. jchps.com

13C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. mdpi.com The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment. For instance, the carbonyl carbon (C=O) of the lactam ring is expected to resonate at a significantly downfield position (typically 160-180 ppm). Aromatic and olefinic carbons appear in the midfield region, while aliphatic carbons (if present in derivatives) would be found upfield.

2D NMR: Two-dimensional NMR techniques are critical for establishing the complete molecular framework. harvard.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, confirming the connectivity of proton networks within the molecule. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. libretexts.org It is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together different molecular fragments. beilstein-journals.org

The collective data from these NMR experiments allow for the complete and confident assignment of the molecular structure of this compound and its derivatives.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for the this compound Core Note: These are estimated values and may vary based on the solvent and specific derivative.

Position Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
C1 (C=O) - ~162
C3 ~6.5 - 7.0 ~100
C4 - ~145
C5 ~7.5 - 8.0 ~128
C6 ~6.8 - 7.2 ~115
C7 - ~150
C8 ~7.0 - 7.4 ~118
C4a - ~125
C8a - ~135
N2-H ~10.0 - 12.0 -

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (HRMS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and confirming its elemental composition. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, typically to within 5 ppm (parts per million). This level of precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing between ions with the same nominal mass but different elemental compositions. For a novel this compound derivative, HRMS would be used to confirm the expected molecular formula based on the synthetic route.

Liquid Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (LC-MS/MS): LC-MS involves coupling a liquid chromatograph to a mass spectrometer, which allows for the separation of components in a mixture before their analysis by MS. nih.gov Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a specific ion. In an MS/MS experiment, a precursor ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides valuable structural information, acting as a "fingerprint" for the molecule. nih.gov For isoquinoline (B145761) derivatives, characteristic fragmentation pathways often involve losses of small molecules like CO, HCN, or cleavage of substituent groups. nih.gov Analysis of these fragmentation patterns helps to confirm the proposed structure and identify the location of substituents on the isoquinolinone core.

Table 2: Expected HRMS Data and Potential MS/MS Fragments for this compound

Analysis Expected Result Information Gained
HRMS
Molecular Formula C9H7ClN2O -
Calculated m/z [M+H]+ 195.0320 Confirmation of elemental composition
MS/MS Fragmentation
Precursor Ion [M+H]+ 195.0320 -
Potential Fragment 1 [M+H - CO]+ Loss of carbonyl group
Potential Fragment 2 [M+H - Cl]+ Loss of chlorine atom

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic System Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. youtube.com It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the amine and lactam, the C=O bond of the lactam, C-N bonds, C-Cl bond, and the C=C and C-H bonds of the aromatic system. libretexts.orglibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Characteristic Absorption (cm-1)
Amine N-H Stretch 3300-3500 (two bands for primary amine)
Lactam N-H Stretch 3100-3300 (broad)
Lactam C=O Stretch 1650-1690 (strong)
Aromatic Ring C=C Stretch 1450-1600
Aromatic Ring C-H Stretch 3000-3100
Amine C-N Stretch 1250-1350

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. shu.ac.ukslideshare.net Molecules containing conjugated π-systems, such as the aromatic and heterocyclic rings in this compound, absorb light in the UV-Vis region. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The most common transitions are π → π* and n → π*. researchgate.net The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure. The spectrum can be influenced by the solvent and the presence of various substituents on the chromophore.

Table 4: Expected UV-Vis Absorption Maxima for this compound

Electronic Transition Expected λmax (nm)
π → π* ~250-280
π → π* ~320-360

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the X-rays are diffracted by the electrons in the molecule, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of an electron density map, from which the precise positions of all atoms in the molecule can be determined.

For derivatives of this compound, X-ray crystallography provides unambiguous data on:

Connectivity and Constitution: It confirms the atomic connections established by NMR and MS.

Molecular Geometry: It yields precise bond lengths, bond angles, and torsion angles.

Stereochemistry: For chiral derivatives, it can determine the absolute configuration of stereocenters.

Solid-State Conformation: It reveals the preferred conformation of the molecule in the crystal lattice.

Intermolecular Interactions: It provides insights into crystal packing and non-covalent interactions such as hydrogen bonding and π-stacking.

This technique is considered the "gold standard" for structural determination, providing definitive proof of a molecule's structure. jhu.edu

Computational Chemistry and Theoretical Investigations of 7 Amino 4 Chloro 1 2h Isoquinolinone

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic nature of 7-Amino-4-chloro-1(2H)-isoquinolinone. These calculations, based on the principles of quantum mechanics, provide a detailed description of electron distribution and energy levels, which in turn dictate the molecule's reactivity and stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms by mapping the potential energy surface of a chemical reaction. For this compound, DFT calculations can elucidate the pathways of its synthesis or degradation, identify intermediate structures, and determine the energy barriers associated with transition states. mdpi.comusfq.edu.ec

By modeling the interaction with other reagents, DFT can predict the most likely reaction outcomes. For instance, in cross-coupling reactions involving similar heterocyclic scaffolds, DFT has been used to discern between different catalytic cycles, such as FeI/FeII/FeIII pathways. mdpi.com These studies can identify the rate-determining steps and explain the selectivity observed in experiments. The insights gained from DFT calculations are invaluable for optimizing reaction conditions and designing more efficient synthetic routes. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. aimspress.comnih.gov For this compound, a typical HOMO-LUMO analysis would involve calculating these energy levels to predict its reactivity profile. dergipark.org.tr

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. nih.gov An MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). bhu.ac.inresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms and the aromatic ring, indicating these as sites for electrophilic interaction.

Table 1: Illustrative Frontier Molecular Orbital Properties
ParameterEnergy (eV)Description
EHOMO-6.2Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.8Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.4Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov These simulations are instrumental in studying the conformational flexibility of this compound and its interactions with biological targets, such as proteins or enzymes. mdpi.com By simulating the molecule in a solvated environment, MD can provide insights into its stable conformations and the dynamics of its binding to a receptor's active site. nih.govmdpi.com

The process involves generating an initial structure of the ligand-target complex and then calculating the forces between atoms and the resulting motions over millions of small time steps. nih.gov Analysis of the resulting trajectory can reveal key information, such as the stability of the complex, important intermolecular interactions (e.g., hydrogen bonds), and the free energy of binding. mdpi.com

Prediction of Spectroscopic Properties from First Principles

Computational methods, particularly DFT, can be used to predict the spectroscopic properties of this compound from first principles. This involves calculating vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra, as well as nuclear magnetic shielding constants, which relate to chemical shifts in Nuclear Magnetic Resonance (NMR) spectra. nih.gov

These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. bhu.ac.in The accuracy of these predictions depends on the level of theory and basis set used in the calculations. Such studies on related quinoline (B57606) structures have shown good agreement between calculated and experimental vibrational frequencies. nih.gov

Aromaticity Analysis of the Isoquinolinone Core

The aromaticity of the isoquinolinone core is a key determinant of its stability, reactivity, and electronic properties. Computational methods can quantify the degree of aromaticity using various indices. One common method is the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring system. A negative NICS value typically indicates aromatic character. Another approach is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates aromaticity based on the geometric parameters (bond lengths) of the ring. A HOMA value close to 1 suggests a high degree of aromaticity. These analyses provide a quantitative measure of the electronic delocalization within the bicyclic structure of this compound.

Mechanistic Investigations of Biological Activities and Molecular Interactions of 7 Amino 4 Chloro 1 2h Isoquinolinone Derivatives

In Vitro Enzyme Inhibition Studies and Mechanistic Characterization (e.g., Kinase Inhibition, PARP Inhibition, Protease Inhibition)

There is no specific information available in the public domain regarding the in vitro enzyme inhibitory activities of 7-Amino-4-chloro-1(2H)-isoquinolinone derivatives against kinases, Poly (ADP-ribose) polymerase (PARP), or proteases. While the broader class of isoquinolinone derivatives has been investigated for such activities, data for this specific compound is not present in the searched scientific literature.

Determination of IC50 and Ki Values (mechanistic context)

No published studies were found that report the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for this compound derivatives in the context of kinase, PARP, or protease inhibition.

Elucidation of Binding Modes through Structural Biology (e.g., Co-crystallography, Cryo-EM)

There are no available co-crystallography or cryo-electron microscopy (cryo-EM) studies that would elucidate the binding modes of this compound derivatives with any protein targets.

Receptor Binding Assays and Ligand-Target Interaction Profiling

Specific data from receptor binding assays or broader ligand-target interaction profiling for this compound derivatives are not available in the scientific literature.

Cell-Based Assays for Pathway Modulation and Phenotypic Screening (mechanistic understanding, not clinical efficacy)

Detailed cell-based assays to understand the mechanistic basis of action for this compound derivatives, including their effects on specific cellular pathways or phenotypic screens, have not been reported in the available literature.

Analysis of Cellular Uptake and Subcellular Localization

There is no information regarding the cellular uptake, distribution, or subcellular localization of this compound derivatives.

Investigation of Impact on Specific Biochemical Pathways (e.g., PI3K-PKB-mTOR pathway)

While the PI3K-PKB-mTOR pathway is a common target for isoquinolinone-based compounds, no studies were found that specifically investigate the impact of this compound derivatives on this or any other biochemical pathway.

Structure-Activity Relationship (SAR) Studies for Optimized Mechanistic Activity

The isoquinolin-1(2H)-one scaffold is a significant structural framework in medicinal chemistry, found in various naturally occurring alkaloids and synthetic compounds with a wide array of biological activities. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies on derivatives of this core structure are crucial for optimizing their therapeutic potential. While specific SAR studies on this compound are not extensively detailed in the available literature, analysis of related isoquinolinone and aminoquinoline analogs provides valuable insights into how substitutions on the heterocyclic ring influence biological activity.

Research into 3-aminoisoquinolin-1(2H)-one derivatives has revealed key SAR trends for anticancer activity. A study evaluating a series of these compounds against 60 human cancer cell lines demonstrated that the nature of the substituent at the 3-amino position and at the C(4) position of the isoquinoline (B145761) ring significantly impacts efficacy. mdpi.com It was found that derivatives with hetaryl (thiazolyl or pyrazolyl) substituents at the 3-amino group, and with no substitution at the C(4) position, were the most effective growth inhibitors. mdpi.com For instance, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one was identified as a lead compound with potent and selective anticancer activity, particularly against breast cancer cell lines. mdpi.com

The following table summarizes the anticancer activity of selected 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-one derivatives, illustrating the influence of substituents on their growth inhibition properties. mdpi.com

CompoundSubstituent at 3-amino groupMean Growth Percent (GP)Activity Profile
10 PyrazolylVariesActive across a wide range of cell lines
11 ThiazolylVariesActive across a wide range of cell lines
12 1,3-Thiazol-2-ylamino49.57%Most potent; selective towards breast cancer

Further studies on 3-arylisoquinolinones have shown that substitutions on the C3-aryl ring can dramatically enhance antiproliferative activity by targeting microtubules. mdpi.com This highlights that modifications at various positions of the isoquinolinone core can switch or enhance the mechanism of action.

While the above studies focus on substitutions at the C3 and C4 positions, the specific contributions of the 7-amino and 4-chloro groups of the titular compound can be inferred by analogy to the well-studied 4-aminoquinoline (B48711) class of compounds. In 4-aminoquinoline derivatives, a 7-chloro group is often considered optimal for antimalarial activity. nih.govsigmaaldrich.com Electron-withdrawing groups at the 7-position, such as chlorine, have been shown to influence the pKa of the quinoline (B57606) ring nitrogen and the side chain amino group, which can affect drug accumulation and interaction with biological targets. researchgate.net The amino group, in this case at the 7-position of an isoquinolinone, provides a site for hydrogen bonding and potential further derivatization to modulate pharmacokinetic and pharmacodynamic properties. The interplay between the electron-withdrawing chloro group at C4 and the electron-donating amino group at C7 likely creates a unique electronic profile that dictates the molecule's biological interactions, though specific research on this arrangement is limited.

Molecular Probing and Fluorescent Labeling Applications of this compound Derivatives

The isoquinoline scaffold is inherently a fluorophore, and certain derivatives have been investigated for their fluorescent properties, suggesting potential applications in molecular probing and labeling. nih.govmdpi.com Isoquinoline-3-amine derivatives, for example, have been noted to exhibit visible fluorescence. nih.gov The utility of such compounds as molecular probes often depends on how their fluorescence properties (e.g., intensity, wavelength, and lifetime) change in response to their environment or upon binding to a specific biological target.

While direct applications of this compound as a fluorescent label are not documented in the available research, studies on related aminoquinoline structures demonstrate the potential of this chemical class. For instance, derivatives of 8-aminoquinoline (B160924) are well-known fluorescent probes for the detection of metal ions like zinc (Zn²⁺). mdpi.com These chemosensors operate via mechanisms such as internal charge transfer (ICT), where the binding of the metal ion alters the electronic structure of the molecule and leads to a detectable change in fluorescence. mdpi.com Similarly, other amino acid derivatives of quinolines have been shown to possess fluorescent properties, with emission spectra in the violet region, making them potentially useful as fluorophores. researchgate.net

The fluorescence of amino-substituted heterocyclic compounds is often responsive to the polarity of their environment (solvatochromism). Push-pull type fluorescent amino-quinoline derivatives can exhibit high quantum yields in non-polar environments, such as within lipid droplets in cells, while their fluorescence is quenched in polar, aqueous environments. nih.gov This property allows for the specific imaging of non-polar cellular compartments. nih.gov

Although the general class of amino-substituted isoquinolines and quinolines exhibits promising fluorescent characteristics, specific studies detailing the use of this compound or its derivatives for molecular probing or fluorescent labeling are not present in the reviewed scientific literature. Further research would be required to characterize its photophysical properties and evaluate its potential as a functional fluorescent probe for biological imaging or sensing applications.

Advanced Applications and Research Potential of 7 Amino 4 Chloro 1 2h Isoquinolinone As a Chemical Scaffold

Utilization as a Versatile Building Block in Complex Heterocyclic Synthesis

Applications in Materials Science Research (e.g., Organic Electronics, Sensors)

The search for applications of 7-Amino-4-chloro-1(2H)-isoquinolinone in materials science, including but not limited to organic electronics and sensor technology, did not yield any relevant academic literature. There are no published studies that report the investigation or incorporation of this compound into functional materials or devices.

Development as a Chemical Probe for Fundamental Biological Processes

There is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a chemical probe for the investigation of fundamental biological processes. Research detailing its synthesis for the purpose of studying biological targets, mechanisms of action, or its use in chemical biology is not present in the public domain.

Role in Catalyst Development or Ligand Design

A thorough review of the literature did not uncover any instances of this compound being employed in the development of new catalysts or as a ligand in coordination chemistry. There are no research articles describing its use as a scaffold for creating catalytically active centers or as a coordinating agent for metal ions.

Future Directions and Emerging Research Avenues for 7 Amino 4 Chloro 1 2h Isoquinolinone Research

Chemoinformatic and AI-Driven Approaches for Novel Derivative Discovery

The integration of artificial intelligence (AI) and chemoinformatic tools is revolutionizing the traditionally time-consuming and expensive process of drug discovery. harvard.edu These computational approaches offer the potential to rapidly design and screen novel derivatives of 7-Amino-4-chloro-1(2H)-isoquinolinone with enhanced efficacy and optimized properties.

AI algorithms can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds and predict their properties before synthesis. nih.govnih.gov Machine learning models, for instance, can be trained to predict the physicochemical properties, bioactivity, and even potential toxicity of new molecules, thereby streamlining the selection of candidates for laboratory testing. harvard.edunih.gov Generative AI models are capable of de novo drug design, creating entirely new molecular structures from scratch that are optimized for specific biological targets. harvard.edu

Table 1: Application of AI and Chemoinformatic Tools in Derivative Discovery

Computational Approach Application to this compound Research Potential Outcome
Virtual Screening Screening large compound libraries against known or predicted biological targets to find molecules with similar scaffolds. Rapid identification of initial hit compounds for further optimization.
Quantitative Structure-Activity Relationship (QSAR) Building predictive models that correlate structural features of derivatives with their biological activity. Guidance for rational design of more potent and selective derivatives.
De Novo Drug Design Using generative models to create novel molecular structures optimized for a specific target's binding site. Discovery of unique and patentable derivatives with improved therapeutic profiles.
ADMET Prediction Employing machine learning to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of virtual compounds. Early deselection of candidates with poor pharmacokinetic or safety profiles, reducing attrition rates.

Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization

In recent years, the principles of green chemistry have become a central focus in the chemical and pharmaceutical industries, aiming to minimize environmental impact. beilstein-journals.orgwjarr.com The future synthesis and derivatization of this compound will likely see a significant shift towards more sustainable and eco-friendly methodologies. scientificupdate.com

This paradigm shift involves a holistic approach to chemical processes, from the choice of starting materials to the solvents and energy sources used. beilstein-journals.org Key goals of green chemistry include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. wjarr.com For nitrogen-containing heterocycles like isoquinolinones, greener routes are actively being sought. mdpi.comresearchgate.net This includes the use of environmentally benign solvents such as water, bio-based solvents, or supercritical fluids in place of traditional volatile organic compounds. wjarr.commdpi.com

Moreover, the development of catalytic reactions, including biocatalysis, can lead to more efficient and selective transformations, reducing the need for stoichiometric reagents and minimizing waste streams. esrapublications.com Energy efficiency is another cornerstone, with methods like microwave-assisted synthesis being explored to reduce reaction times and energy consumption. nih.gov Adopting these green chemistry principles not only reduces the environmental footprint but can also lead to safer and more cost-effective manufacturing processes. wjarr.com

Table 2: Comparison of Conventional vs. Green Chemistry Approaches

Synthesis Aspect Conventional Approach Green Chemistry Approach
Solvents Often relies on hazardous or volatile organic solvents (e.g., DMF). Use of safer, recyclable alternatives like water, ethyl acetate, ionic liquids, or supercritical CO2. wjarr.comunibo.it
Catalysts May use stoichiometric, often toxic, reagents. Employs highly efficient and selective catalysts (e.g., heterogeneous catalysts, biocatalysts) in smaller quantities. esrapublications.com
Energy Typically involves prolonged heating using conventional methods. Utilizes energy-efficient technologies such as microwave or ultrasound irradiation to accelerate reactions. nih.gov
Atom Economy Reactions may generate significant amounts of by-products and waste. Focuses on reaction design that maximizes the incorporation of all materials used into the final product.

| Starting Materials | Often derived from petrochemical feedstocks. | Increased use of renewable feedstocks and bio-based starting materials. |

Exploration of Undiscovered Mechanistic Targets and Biological Pathways

While initial research may link this compound to a specific biological target, its full therapeutic potential may lie in undiscovered mechanisms of action and interactions with various biological pathways. The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov

Future research should aim to systematically explore the broader pharmacological profile of this compound. High-throughput screening against diverse panels of enzymes, receptors, and cell lines can reveal unexpected activities. For instance, various isoquinoline derivatives have been identified as potent inhibitors of targets like tubulin, which is crucial in cell division, and enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are implicated in cancer immunotherapy. nih.govacs.org The structural similarity of this compound to other 4-aminoquinolines suggests potential interactions with targets involved in neurodegenerative diseases or parasitic infections. nih.govmdpi.com

Advanced techniques such as chemical proteomics and molecular docking can help elucidate the direct binding partners of the compound within the cell. acs.org Uncovering these novel targets and pathways could significantly broaden the therapeutic applications of this compound and its future derivatives, potentially leading to treatments for a wider range of diseases. researchgate.net

Table 3: Potential Mechanistic Targets for Future Exploration

Target Class Specific Examples Potential Therapeutic Area
Protein Kinases Various kinases involved in cell signaling and proliferation. Oncology, Inflammatory Diseases
Cytoskeletal Proteins Tubulin, affecting microtubule dynamics. acs.org Oncology
Metabolic Enzymes Indoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO). nih.gov Immuno-oncology
Nuclear Receptors Nurr1 (NR4A2), implicated in neuroprotection. nih.gov Neurodegenerative Diseases

| Ion Channels | Various channels involved in cellular excitability. | Neurological Disorders, Cardiovascular Disease |

Development of Advanced Analytical Techniques for Real-Time Monitoring of Reactions Involving the Compound

The efficient and controlled synthesis of this compound and its derivatives is critical for both research and potential large-scale production. The implementation of Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical parameters. wikipedia.orglongdom.org

Future research will likely focus on developing and applying advanced, in-line analytical techniques to monitor reactions involving this compound as they occur. mt.com Spectroscopic methods, such as Near-Infrared (NIR) and Raman spectroscopy, coupled with chemometric analysis, can provide real-time information on the concentration of reactants, intermediates, and products without the need for manual sampling. researchgate.net This allows for precise control over reaction conditions, ensuring consistent product quality and yield while enhancing safety. mt.com

These PAT tools facilitate a deeper understanding of the reaction kinetics and mechanisms. mt.com By continuously monitoring critical process parameters, researchers can identify optimal reaction endpoints, detect deviations from the desired process, and implement immediate corrective actions. wikipedia.org This data-rich approach not only improves the efficiency and reproducibility of the synthesis but also supports regulatory compliance and facilitates a smoother scale-up from the laboratory to manufacturing. longdom.orgeuropeanpharmaceuticalreview.com

Table 4: Advanced Analytical Techniques for Real-Time Reaction Monitoring

Technique Principle Information Gained
In-situ FTIR Spectroscopy Measures the infrared absorption of the reaction mixture over time. Real-time tracking of functional group changes, reactant consumption, and product formation.
Raman Spectroscopy Analyzes inelastic scattering of monochromatic light to probe vibrational modes. Provides information on molecular structure, concentration, and polymorphism in real-time.
Near-Infrared (NIR) Spectroscopy Measures the absorption of light in the near-infrared region. Quantitative analysis of chemical composition and physical properties during the process. researchgate.net
On-line High-Performance Liquid Chromatography (HPLC) Automated sampling and rapid analysis of the reaction mixture. Precise quantification of components, including reactants, intermediates, products, and impurities. europeanpharmaceuticalreview.com

| Automated Sampling Systems | Robotic systems that extract, quench, and prepare samples for analysis at predefined intervals. | Generation of high-quality, time-referenced data for detailed kinetic and process modeling. mt.com |

Q & A

Q. What are the critical parameters for optimizing the synthesis of 7-Amino-4-chloro-1(2H)-isoquinolinone to minimize byproducts?

  • Methodological Answer : Synthesis optimization requires systematic screening of reaction conditions. Key factors include:
  • Catalyst selection : Magnesium and ammonium chloride improve regioselectivity in halogenation steps, reducing unwanted isomers .
  • Temperature control : Gradual heating (e.g., 25°C → 300°C) minimizes thermal decomposition .
  • Solvent systems : Water or dichloromethane enhances solubility while suppressing side reactions like hydrolysis .
    Use a Design of Experiments (DoE) approach to evaluate interactions between variables (e.g., time, temperature, stoichiometry). Fractional factorial designs can reduce trial numbers while identifying dominant factors .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine orthogonal analytical techniques:
  • Chromatography : Reverse-phase HPLC with UV detection at 254 nm identifies impurities (e.g., dechlorinated byproducts) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., absence of NH₂ group proton shifts in DMSO-d₆) .
  • FT-IR : Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the isoquinolinone core) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da tolerance) .
    Note: Commercial suppliers may not provide analytical data, necessitating in-house validation .

Advanced Research Questions

Q. What mechanistic insights can explain solvent-dependent stability discrepancies in this compound?

  • Methodological Answer : Stability variations arise from solvation effects and nucleophilic attack susceptibility.
  • Computational modeling : Use density functional theory (DFT) to calculate solvation energies and transition states for degradation pathways (e.g., hydrolysis). Polar solvents like water stabilize intermediates, accelerating degradation .
  • Kinetic studies : Monitor degradation rates via UV-Vis spectroscopy under controlled humidity and pH. For example, pseudo-first-order kinetics in acidic conditions correlate with protonation of the amino group .
  • Cross-validation : Compare experimental half-lives with simulated data from quantum chemical software (e.g., Gaussian) to resolve contradictions in literature .

Q. How can researchers design experiments to resolve conflicting reports on the catalytic activity of this compound in cross-coupling reactions?

  • Methodological Answer : Address contradictions through controlled variable isolation :
  • Reactor design : Use microfluidic reactors to maintain consistent mixing and temperature gradients, eliminating batch-to-batch variability .
  • Advanced DoE : Employ a Box-Behnken design to test interactions between catalyst loading, ligand type, and substrate scope. For example, Grubbs second-generation catalysts may outperform palladium systems in specific steric environments .
  • Data reconciliation : Apply machine learning (e.g., partial least squares regression) to identify outliers in published datasets and re-evaluate reaction conditions .

Methodological Tables

Table 1 : Synthesis Optimization Parameters for this compound

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temp.150–200°CMinimizes decomposition
Catalyst (Mg/NH₄Cl)1:2 molar ratioEnhances regioselectivity
SolventDichloromethane/H₂OReduces hydrolysis

Table 2 : Analytical Techniques for Stability Studies

TechniqueKey MetricsApplication Example
HPLC-UVRetention time, peak areaQuantify degradation products
DFT SimulationsGibbs free energy of reactionPredict solvent effects
Kinetic ProfilingRate constants (k)Compare experimental vs. simulated data

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